molecular formula C7H13BrO2 B14721998 Propyl 2-bromobutanoate CAS No. 5459-97-2

Propyl 2-bromobutanoate

Cat. No.: B14721998
CAS No.: 5459-97-2
M. Wt: 209.08 g/mol
InChI Key: BJPYPGKBFMZGDQ-UHFFFAOYSA-N
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Description

Propyl 2-bromobutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butanoic acid and propanol, with a bromine atom attached to the second carbon of the butanoate chain. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where 2-bromobutanoic acid and propanol are reacted in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-bromobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield 2-bromobutanoic acid and propanol in the presence of an acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxybutanoate, 2-aminobutanoate, or 2-thiobutanoate can be formed.

    Reduction: Propyl 2-bromobutanol.

    Hydrolysis: 2-bromobutanoic acid and propanol.

Scientific Research Applications

Propyl 2-bromobutanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.

    Industrial Applications: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Ethyl 2-bromobutanoate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl 2-bromobutanoate: Similar structure but with a methyl group instead of a propyl group.

    Isopropyl 2-bromobutanoate: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the propyl group. This makes it suitable for certain synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

5459-97-2

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

propyl 2-bromobutanoate

InChI

InChI=1S/C7H13BrO2/c1-3-5-10-7(9)6(8)4-2/h6H,3-5H2,1-2H3

InChI Key

BJPYPGKBFMZGDQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC)Br

Origin of Product

United States

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